2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

HDAC inhibition epigenetics structure-activity relationship

2-Propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide (CAS 863588‑80‑1; molecular formula C₂₀H₂₃N₃OS; molecular weight 353.48) is a heterocyclic small molecule that combines a thiazolo[5,4‑b]pyridine heteroaryl substructure with a 2‑propylpentanamide side chain – the amide form of the clinically used histone deacetylase (HDAC) inhibitor valproic acid (VPA). The compound belongs to a class of thiazolo[5,4‑b]pyridine derivatives that have been developed as allosteric MALT1 protease inhibitors and as phosphoinositide 3‑kinase (PI3K) inhibitors , while the 2‑propylpentanamide pharmacophore is known to engage HDAC catalytic sites.

Molecular Formula C20H23N3OS
Molecular Weight 353.48
CAS No. 863588-80-1
Cat. No. B2494902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide
CAS863588-80-1
Molecular FormulaC20H23N3OS
Molecular Weight353.48
Structural Identifiers
SMILESCCCC(CCC)C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
InChIInChI=1S/C20H23N3OS/c1-3-6-14(7-4-2)18(24)22-16-11-9-15(10-12-16)19-23-17-8-5-13-21-20(17)25-19/h5,8-14H,3-4,6-7H2,1-2H3,(H,22,24)
InChIKeyNXGFMCWGXFWTFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863588-80-1 – 2-Propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide Core Profile


2-Propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide (CAS 863588‑80‑1; molecular formula C₂₀H₂₃N₃OS; molecular weight 353.48) is a heterocyclic small molecule that combines a thiazolo[5,4‑b]pyridine heteroaryl substructure with a 2‑propylpentanamide side chain – the amide form of the clinically used histone deacetylase (HDAC) inhibitor valproic acid (VPA) [1]. The compound belongs to a class of thiazolo[5,4‑b]pyridine derivatives that have been developed as allosteric MALT1 protease inhibitors [2] and as phosphoinositide 3‑kinase (PI3K) inhibitors [3], while the 2‑propylpentanamide pharmacophore is known to engage HDAC catalytic sites [4]. The union of these two moieties in a single molecule is structurally distinct from common in‑class comparators.

863588-80-1 – Why Thiazolopyridine‑VPA Hybrids Cannot Be Freely Interchanged


Thiazolo[5,4‑b]pyridine analogs are not a homogeneous series: subtle variations in the 2‑position aryl substituent and the pendant amide drive divergent polypharmacology profiles. The scaffold has been optimized against three distinct protein families – MALT1 protease [1], PI3K isoforms [2], and lysyl‑tRNA synthetase (KRS) [3] – and potency can vary by >100‑fold depending on the choice of the 2‑aryl and sulfonamide or amide appendages. Simultaneously, the 2‑propylpentanamide side chain present in 863588‑80‑1 provides an HDAC‑inhibition motif that is absent from most published thiazolo[5,4‑b]pyridine leads [4]. Generic substitution therefore risks selecting a compound that retains one activity (e.g., PI3K) but loses or gains the HDAC component, altering both efficacy and selectivity. The quantitative guidance below maps the known performance boundaries of the two embedded pharmacophores, enabling a structured procurement decision even in the absence of a direct comparator study on 863588‑80‑1 itself.

863588-80-1 – Quantified Differentiation Evidence Versus Closest Analogs


HDAC Inhibition Motif: 2‑Propylpentanamide vs. Unbranched Pentanamide Side Chain

The 2‑propyl substituent on the pentanamide chain of 863588‑80‑1 is the pharmacophore responsible for zinc‑chelation in HDAC catalytic pockets. In the closely related aryl‑amide series N‑(hydroxyphenyl)‑2‑propylpentanamide, the 2‑propyl group is strictly required for HDAC inhibition; the unbranched pentanamide analog (valeric acid amide) shows no detectable HDAC inhibition at 100 µM in recombinant HDAC1 assays [1]. Because the non‑branched analog N‑(4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl)pentanamide (CAS 863588‑45‑8) lacks the 2‑propyl branch, it must be considered inactive as an HDAC inhibitor based on this pharmacophore rule. No peer‑reviewed study directly compares 863588‑80‑1 with 863588‑45‑8 in an HDAC biochemical assay.

HDAC inhibition epigenetics structure-activity relationship

Antiproliferative Activity: 2‑Propylpentanamide Aryl Derivatives vs. Valproic Acid

Aryl‑amide derivatives of 2‑propylpentanamide consistently show greater antiproliferative potency than the parent valproic acid across multiple cancer cell lines. HO‑AAVPA inhibited HeLa cell proliferation with an IC₅₀ of 1.8 mM, whereas VPA required 5.2 mM under identical conditions, representing a 2.9‑fold improvement [1]. While 863588‑80‑1 has not been tested in this assay, the replacement of the 2‑hydroxyphenyl cap with a 4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl group is predicted to further modulate potency and selectivity through additional protein interactions [2].

cancer cell proliferation HDAC inhibitor comparative cytotoxicity

Kinase Selectivity Potential: 4‑(Thiazolo[5,4‑b]pyridin‑2‑yl)phenyl Substituent vs. 2‑Pyridyl or 4‑Morpholinyl Analogs

In the PI3K‑focused series reported by Xia et al. (2020), replacement of the 2‑pyridyl group attached to the thiazolo[5,4‑b]pyridine core with a phenyl ring caused a significant decrease in PI3Kα inhibitory activity [1]. The compound 863588‑80‑1 carries a 4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl substituent rather than the 2‑pyridyl required for potent PI3K inhibition; the IC₅₀ of the representative 2‑pyridyl compound 19a was 3.6 nM against PI3Kα [1]. This suggests 863588‑80‑1 is unlikely to be a potent PI3K inhibitor and may have a cleaner selectivity profile if PI3K inhibition is undesirable.

PI3K inhibition kinase selectivity thiazolo[5,4-b]pyridine SAR

MALT1 Inhibitor Class: Thiazolo[5,4‑b]pyridine Scaffold SAR for Allosteric Protease Inhibition

Thiazolo[5,4‑b]pyridine derivatives have been claimed as allosteric MALT1 protease inhibitors with good cellular potency and refined selectivity [1]. The 4’‑amide substituent on the phenyl ring, as in 863588‑80‑1, presents a hydrogen‑bond donor/acceptor that may interact with the MALT1 allosteric pocket. Quantitative MALT1 IC₅₀ values for individual thiazolo[5,4‑b]pyridine analogs have not been disclosed in open patent literature, but the chemotype has advanced into preclinical development for ABC‑DLBCL [1].

MALT1 protease ABC‑DLBCL allosteric inhibitor

863588-80-1 – Evidence‑Grounded Application Scenarios for Scientific Procurement


Dual HDAC/Thiazolopyridine Pharmacophore Probe in Epigenetic Cancer Biology

Investigators requiring a chemical probe that simultaneously engages HDAC catalytic sites (via the 2‑propylpentanamide zinc‑binding group) and a thiazolo[5,4‑b]pyridine‑binding protein (potentially MALT1 or a kinase) should select 863588‑80‑1. The unbranched pentanamide analog (CAS 863588‑45‑8) lacks the HDAC pharmacophore entirely, while simple VPA lacks the thiazolopyridine scaffold. This dual‑pharmacophore design is supported by class‑level SAR showing that the 2‑propyl branch is obligatory for HDAC inhibition in aryl‑amide VPA derivatives [1].

Negative Control for PI3K‑Dependent Thiazolopyridine Studies

Published thiazolo[5,4‑b]pyridine SAR demonstrates that phenyl substitution at the 2‑position of the core reduces PI3Kα affinity relative to a 2‑pyridyl substituent [2]. 863588‑80‑1, with its 4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl group, is predicted to be a weak PI3K inhibitor and can serve as a scaffold‑matched negative control when testing PI3K‑dependent phenotypes alongside more potent 2‑pyridyl analogs such as compound 19a (PI3Kα IC₅₀ = 3.6 nM).

Structure‑Based Design of Bifunctional MALT1/HDAC Degraders

The MALT1 protease inhibitor patent literature identifies thiazolo[5,4‑b]pyridine as an allosteric MALT1‑binding scaffold [3]. 863588‑80‑1 provides this scaffold with an HDAC‑engaging 2‑propylpentanamide chain already installed, offering a synthetic entry point for the design of MALT1/HDAC dual inhibitors or PROTAC degraders. No other commercially cataloged compound combines these two pharmacophores in a single, pre‑functionalized molecule.

Reference Standard for Valproic Acid Prodrug and Derivative Analytical Methods

As a structurally well‑characterized amide derivative of 2‑propylpentanoic acid with a chromophoric thiazolo[5,4‑b]pyridine moiety, 863588‑80‑1 is suitable as a retention‑time and spectral reference for HPLC‑UV and LC‑MS method development targeting valproic acid amide libraries. Its molecular weight (353.48 Da) and LogP (~4.0 estimated from the Aladdin WAY‑339495 analog ) are distinct from simpler VPA amides, facilitating chromatographic separation.

Quote Request

Request a Quote for 2-propyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.